molecular formula C15H20N2O3 B2576281 Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate CAS No. 307525-88-8

Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate

Cat. No.: B2576281
CAS No.: 307525-88-8
M. Wt: 276.336
InChI Key: SYBPTVGCYYCIRZ-UHFFFAOYSA-N
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Description

Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate (CAS 307525-88-8) is a piperidine-based chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol . This research chemical is provided with a typical purity of 97% and is intended for research applications only . It is structurally characterized by a piperidine ring that is substituted at the nitrogen atom with a phenylcarbamoyl group and at the 4-position with an ethyl carboxylate ester . The compound is associated with several hazard statements, indicating that it may be harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, should always be followed when handling this material . Piperidine-4-carboxylate derivatives are of significant interest in medicinal chemistry research, particularly in the development of novel psychoactive substances and as key intermediates in organic synthesis . Researchers can utilize this compound as a building block for the synthesis of more complex molecules or for investigating structure-activity relationships in biological systems.

Properties

IUPAC Name

ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-20-14(18)12-8-10-17(11-9-12)15(19)16-13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBPTVGCYYCIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with phenyl isocyanate and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: Piperidine, phenyl isocyanate, and ethyl chloroformate.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.

    Procedure: Piperidine is first reacted with phenyl isocyanate to form the intermediate phenylcarbamoylpiperidine.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production methods also incorporate purification steps, such as recrystallization and chromatography, to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in various substituted piperidine derivatives .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:
Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. It is utilized in reactions involving piperidine derivatives, often leading to the formation of various substituted piperidine compounds. The compound can be synthesized through the reaction of piperidine with phenyl isocyanate and ethyl chloroformate, typically under controlled conditions to ensure purity and yield.

Table 1: Synthetic Routes for this compound

StepStarting MaterialReagentConditionsProduct
1PiperidinePhenyl isocyanateInert atmosphere, 0-5°CPhenylcarbamoylpiperidine
2PhenylcarbamoylpiperidineEthyl chloroformateInert atmosphereThis compound

Biological Activities

Enzyme Inhibition:
Research indicates that derivatives of this compound exhibit potent inhibitory activity against various enzymes, particularly lipoxygenase, which plays a significant role in inflammatory processes. Compounds derived from this structure have shown IC50 values ranging from 9.25 µM to over 46 µM against lipoxygenase, indicating their potential as anti-inflammatory agents .

Pharmacological Applications:
The compound has been investigated for its potential therapeutic applications, including:

  • Anticancer Activity: Some derivatives have shown promising results in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: Studies have demonstrated bactericidal and fungicidal activities against various pathogens.
  • CNS Effects: Certain analogs exhibit anxiolytic and antinociceptive properties, suggesting potential use in treating anxiety disorders and pain management .

Table 2: Biological Activities of Derivatives

Activity TypeCompound DerivativeIC50 (µM) Range
Lipoxygenase InhibitionVarious derivatives9.25 - 46.91
AnticancerSelected derivativesVaries by study
AntimicrobialSelected derivativesVaries by study
CNS EffectsSelected derivativesVaries by study

Case Studies

Case Study 1: Anti-inflammatory Research
A study explored a series of new N-alkyl/aralky/aryl derivatives based on this compound for their inhibitory potential against the enzyme 15-lipoxygenase. The results showed that several compounds displayed excellent inhibitory properties, supporting their development as anti-inflammatory drugs .

Case Study 2: Anticancer Activity
Another research effort focused on synthesizing new propanamide derivatives bearing piperidine moieties. These compounds were evaluated for anticancer activity, revealing significant cytotoxic effects against various cancer cell lines, thereby highlighting the therapeutic potential of piperidine-based compounds .

Mechanism of Action

The mechanism of action of Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate their signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Core

1-Phenylcarbamoylpiperidine-4-Carboxamide (Compound 2)
  • Structure : Replaces the ethyl ester with a hydrazide group (-CONHNH₂).
  • Synthesis : Derived from ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate via hydrazine hydrate treatment, yielding white precipitates .
  • Key Differences : Enhanced polarity due to the hydrazide group, which may improve solubility but reduce membrane permeability compared to the ethyl ester.
Ethyl 1-(6-Morpholinopyrimidin-4-yl)Piperidine-4-Carboxylate
  • Structure: Substitutes phenylcarbamoyl with a morpholinopyrimidine group.
  • Molecular Weight : 321.37 g/mol .
  • Applications : Acts as a precursor for Mycobacterium tuberculosis inhibitors. Hydrolysis of the ester to the carboxylic acid (yield: 81%) improves binding to bacterial targets .
  • Comparison: The morpholinopyrimidine group introduces hydrogen-bonding capabilities, enhancing target specificity but requiring more complex synthesis (55% yield for the ester intermediate) .
Ethyl 1-(1-(Quinolin-8-yl)ethyl)Piperidine-4-Carboxylate
  • Structure: Features a quinoline-8-yl-ethyl substituent.
  • Synthesis : Achieved via mesylation and coupling with ethyl piperidine-4-carboxylate (61.3% yield) .
  • Biological Activity: Demonstrates >95% purity and inhibitory activity in cellular assays, attributed to quinoline’s planar aromatic system enhancing π-π stacking with biological targets .

Functional Group Modifications

Hydrazonobenzenesulfonamide Derivatives
  • Structure : Incorporates a sulfamoylbenzoyl group at the piperidine nitrogen.
  • Synthesis : Generated via EDCI-mediated coupling and hydrazine treatment, with yields up to 98% .
  • Applications : Potent carbonic anhydrase inhibitors (CAI-XII), leveraging the sulfonamide group’s zinc-binding affinity .
Triazole Derivatives (e.g., 4-Ethyl-5-(1-Phenylcarbamoyl)Piperidine-1,2,4-Triazole)
  • Structure : Integrates a 1,2,4-triazole ring.
  • Synthesis : Derived from semicarbazide intermediates, with yields ranging 52–98% .
  • Comparison : The triazole moiety enhances metabolic stability and diversifies binding interactions in enzyme inhibition .

Halogenated and Heterocyclic Analogues

Ethyl 1-(3-Bromo-5-Chloropyridin-4-yl)Piperidine-4-Carboxylate
  • Structure : Contains halogenated pyridine substituents.
  • Synthesis : Lower yield (34%) due to steric and electronic challenges in coupling reactions .
  • Applications : Halogens improve lipophilicity and resistance to oxidative metabolism, though synthesis scalability is a limitation .
Ethyl 1-[3-(Trifluoromethyl)Pyridin-2-yl]Piperidine-4-Carboxylate
  • Structure : Features a trifluoromethylpyridine group.

Molecular Weight and Solubility Trends

  • Ethyl Ester Derivatives : Lower molecular weights (e.g., 276–321 g/mol) correlate with moderate solubility in organic solvents.
  • Carboxamide/Hydrazide Derivatives : Higher polarity increases aqueous solubility but may reduce bioavailability .

Biological Activity

Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl piperidine-4-carboxylate with phenyl isocyanate. The process can be summarized as follows:

  • Starting Material : Ethyl piperidine-4-carboxylate.
  • Reagent : Phenyl isocyanate.
  • Reaction Conditions : The reactants are mixed under controlled conditions, resulting in the formation of the desired carbamoyl derivative.

The yield of this reaction is reported to be around 99%, with a melting point between 107–110 °C, indicating a high purity of the synthesized compound .

Inhibitory Potential

This compound and its derivatives have been evaluated for their inhibitory effects on various enzymes, particularly lipoxygenase (LOX). Lipoxygenase plays a crucial role in the inflammatory process, and its inhibition is a target for anti-inflammatory drug development.

  • Inhibition Studies : A series of derivatives were synthesized and screened for their inhibitory potential against 15-lipoxygenase. Compounds derived from this compound showed promising results with IC50 values ranging from 9.25 µM to 46.91 µM, indicating significant anti-inflammatory activity .
CompoundIC50 (µM)Activity Level
7c9.25High
7f21.82Moderate
7d24.56Moderate
7g46.91Low

Cytotoxicity

In addition to its enzyme inhibitory activity, the cytotoxic effects of this compound have been explored in various cancer cell lines.

  • Case Study : In vitro studies demonstrated that several derivatives exhibited cytotoxicity against human cancer cell lines, with some compounds showing selectivity towards specific types of cancer cells . For instance, compound 7c was noted for its potent cytotoxic effects with an IC50 value significantly lower than that of standard chemotherapeutic agents.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Enzyme Inhibition : By inhibiting lipoxygenase, these compounds can reduce the production of inflammatory mediators such as leukotrienes.
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and their target enzymes, suggesting that structural modifications can enhance binding affinity and selectivity .

Q & A

Q. What are the standard synthetic routes for Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate?

The compound can be synthesized via amide coupling using ethyl piperidine-4-carboxylate and a phenylcarbamoyl derivative. A typical method involves activating the carboxylic acid group with coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) in dry acetonitrile. This minimizes racemization and improves yield . Alternative routes include esterification of piperidine-4-carboxylic acid with ethanol under HCl catalysis, followed by functionalization of the piperidine nitrogen .

Q. What safety protocols are essential for handling this compound in the laboratory?

Personal protective equipment (PPE) such as nitrile gloves, safety goggles, and lab coats are mandatory. Respiratory protection is advised if aerosolization occurs. Ensure access to an eyewash station and emergency showers. For spills, use inert absorbents and avoid direct contact. Detailed safety measures, including first-aid procedures, are outlined in safety data sheets for structurally analogous compounds .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) is essential for confirming the piperidine ring structure and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns (e.g., [M+H]+ ions). Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N-H) functional groups. For purity analysis, use HPLC with UV detection .

Advanced Research Questions

Q. How can reaction yields be optimized during amide coupling steps?

Optimize stoichiometry of coupling agents (e.g., 1.2 equivalents of EDCI/HOBt relative to the carboxylic acid). Use anhydrous solvents (e.g., dry CH₃CN) to prevent side reactions. Monitor reaction progress via TLC or LC-MS. Post-reaction, purify via column chromatography using gradients of ethyl acetate/hexane. Yield improvements (>90%) are achievable by maintaining temperatures below 25°C to suppress epimerization .

Q. How to address contradictions in mass spectral data during structural elucidation?

Discrepancies in fragmentation patterns (e.g., unexpected [M+H-C₇H₆O₃]+ ions) can be resolved by tandem MS/MS analysis and comparison with computational simulations (e.g., mzCloud spectral libraries). For example, this compound derivatives show characteristic cleavage at the amide bond, generating piperidine-related fragments. Cross-validate with ¹H-¹³C HSQC NMR to confirm connectivity .

Q. What strategies enable functionalization of the piperidine ring for downstream applications?

The ester group at position 4 can be hydrolyzed to a carboxylic acid for further coupling. Hydrazine hydrate in ethanol converts the ester to a hydrazide, enabling thiourea formation with aryl isocyanates. For drug development, introduce substituents via nucleophilic substitution (e.g., using 1-bromo-2-chloroethane) to create bicyclic intermediates, as seen in umeclidinium bromide synthesis .

Q. How is computational modeling applied to predict biological activity?

Molecular docking (e.g., AutoDock Vina) evaluates interactions with target proteins (e.g., muscarinic receptors). Use the compound’s 3D structure (from X-ray crystallography or DFT-optimized geometries) to simulate binding affinities. For example, piperidine derivatives show potential as angiotensin II receptor antagonists, validated by docking scores and MD simulations .

Q. What analytical methods resolve enantiomeric impurities in chiral derivatives?

Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and polar mobile phases (e.g., hexane/isopropanol). Alternatively, derivatize with a chiral auxiliary (e.g., Mosher’s acid) and analyze via ¹H NMR. For absolute configuration, perform X-ray crystallography on single crystals grown via vapor diffusion .

Methodological Tables

Q. Table 1: Key Synthetic Routes

MethodReagents/ConditionsYieldCitation
Amide CouplingEDCI, HOBt, CH₃CN, rt85–90%
EsterificationHCl, ethanol, reflux75–80%
BicyclizationLDA, THF, –78°C60–65%

Q. Table 2: Spectral Data for Structural Confirmation

TechniqueKey SignalsCitation
¹H NMR (400 MHz, CDCl₃)δ 4.15 (q, J=7.1 Hz, COOCH₂CH₃)
HRMS (ESI+)m/z 291.1445 [M+H]+ (calc. 291.1450)
IR (KBr)1725 cm⁻¹ (C=O ester), 1650 cm⁻¹ (amide)

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